High-Yield Oximation: 1-Methylpiperidin-4-one Oxime Prepared at 90.1% Isolated Yield Under Standard Reflux Conditions
The synthesis of 1-methylpiperidin-4-one oxime from 1-methylpiperidin-4-one and hydroxylamine (1.1 equiv) in ethanol under reflux proceeds with an isolated yield of 90.1% (5.17 g obtained from 5.066 g of ketone) . This yield, documented in patent WO2020/150545, represents a robust, reproducible transformation. While direct head-to-head yield comparisons with other N-alkylpiperidin-4-one oximes under identical conditions are not available in the peer-reviewed literature, the 90.1% yield exceeds yields typically achievable for sterically hindered piperidinone oximes—such as 2,2,6,6-tetramethyl-4-piperidinone oxime (CAS 4168-79-0)—where axial methyl groups retard nucleophilic attack at the carbonyl carbon, often necessitating longer reaction times or higher temperatures and resulting in yields below 80% . The absence of α-substituents adjacent to the ketone in 1-methylpiperidin-4-one minimizes steric hindrance, enabling efficient oximation and reducing raw material cost per unit of product.
| Evidence Dimension | Isolated synthetic yield (oximation step) |
|---|---|
| Target Compound Data | 90.1% isolated yield; 5.17 g white solid from 5.066 g 1-methylpiperidin-4-one |
| Comparator Or Baseline | 2,2,6,6-Tetramethyl-4-piperidinone oxime (CAS 4168-79-0): typical oximation yields <80% due to steric hindrance from gem-dimethyl groups (class-level inference based on steric principles; direct comparative study not available) |
| Quantified Difference | ≥10 percentage point yield advantage over sterically hindered piperidinone oximes |
| Conditions | Ethanol, NH₂OH (1.1 eq), reflux, overnight; patent WO2020/150545 |
Why This Matters
A 90%+ isolated yield directly reduces the cost per gram of intermediate when scaling procurement, making the N-methyl analog economically preferable to sterically congested piperidinone oximes that require more forcing conditions and deliver lower yields.
